4-Chloro-2-ethylpyrido[2,3-d]pyrimidine
Description
Significance of Fused Heterocyclic Systems in Chemical Biology Research
The fusion of multiple ring systems in a single molecule imparts a three-dimensional architecture that can facilitate precise interactions with the active sites of enzymes and receptors. This structural pre-organization can lead to higher binding affinities and selectivities compared to more flexible, non-fused molecules. Consequently, fused heterocycles are prevalent in a wide array of natural products and synthetic drugs.
Pyridopyrimidine scaffolds, formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring, are recognized as "privileged structures" in drug discovery. This designation stems from their ability to bind to multiple, diverse biological targets. The arrangement of nitrogen atoms in the bicyclic system allows for a variety of hydrogen bonding patterns and other non-covalent interactions, which are crucial for molecular recognition processes. nih.gov The structural similarity of some pyridopyrimidines to endogenous purines allows them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. researchgate.net
Among the possible isomers of pyridopyrimidine, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is particularly noteworthy. This isomer has been extensively investigated and is the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The specific arrangement of nitrogen atoms in the pyrido[2,3-d]pyrimidine core influences its electronic distribution and reactivity, making it a versatile template for chemical modification and the development of targeted therapies.
Contextualization of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine within the Pyrido[2,3-d]pyrimidine Class
While the broader class of pyrido[2,3-d]pyrimidines is well-documented, the specific compound this compound represents a more focused area of interest. Its unique substitution pattern suggests specific chemical properties and potential applications.
Historical Context of Pyrido[2,3-d]pyrimidine Research
Research into pyrido[2,3-d]pyrimidines dates back several decades, initially focusing on their synthesis and basic chemical characterization. Early studies laid the groundwork for the subsequent explosion of interest in their pharmacological potential. A significant breakthrough in this area was the discovery that certain derivatives could act as potent inhibitors of key enzymes involved in disease processes, such as dihydrofolate reductase and various protein kinases. This has led to the development of several drug candidates based on this scaffold for the treatment of cancer and other diseases. bldpharm.com
Specific Research Relevance of the 4-Chloro and 2-Ethyl Substitution Pattern
Direct and extensive research on this compound is not widely available in the public domain. However, the significance of its structural features can be inferred from studies on analogous compounds.
The 4-chloro substituent is a key feature, rendering the C4 position of the pyrimidine ring highly susceptible to nucleophilic substitution. This chlorine atom acts as a versatile chemical handle, allowing for the introduction of a wide array of functional groups through reactions with amines, alcohols, and thiols. This capability is instrumental in creating libraries of derivatives for structure-activity relationship (SAR) studies, aiming to optimize biological activity and other pharmacological properties. For instance, the introduction of a chlorine atom at the 4-position of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold enables further diversification of substituents at this position. nih.gov
The 2-ethyl group, while seemingly simple, can also play a crucial role. The presence of a small alkyl group at the 2-position can influence the molecule's solubility, lipophilicity, and steric profile. These factors are critical for how the compound interacts with its biological target and for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Below is a table of computed properties for the parent compound, 4-chloropyrido[2,3-d]pyrimidine, to provide context for the substituted analogue.
| Property | Value | Source |
| Molecular Formula | C7H4ClN3 | PubChem |
| Molecular Weight | 165.58 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These properties are for the unsubstituted parent compound and would be altered by the presence of a 2-ethyl group.
The following table presents data for a related compound, highlighting the utility of the 4-chloro substituent in synthesis.
| Compound | Synthetic Application | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Serves as a key intermediate in the synthesis of kinase inhibitors. | ChemicalBook chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-7-12-8(10)6-4-3-5-11-9(6)13-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMBJSGEQCJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4 Chloro 2 Ethylpyrido 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The chlorine atom at the C-4 position of the pyrido[2,3-d]pyrimidine (B1209978) ring is labile and readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at this position.
Introduction of Amine Functionalities
The displacement of the C-4 chloro group by various amine nucleophiles is a well-established transformation. This reaction provides a direct route to a diverse range of 4-amino-2-ethylpyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry. The reaction generally proceeds by heating the chloro-substituted precursor with an excess of the desired amine, either neat or in a suitable solvent such as ethanol (B145695) or isopropanol. The use of a base, like triethylamine (B128534) or potassium carbonate, is often employed to neutralize the hydrogen chloride generated during the reaction.
A variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, have been successfully employed in this reaction. For instance, reactions with anilines, benzylamines, and morpholine (B109124) proceed to afford the corresponding 4-substituted amino derivatives in good yields. The reaction conditions can often be tailored to accommodate the reactivity of the specific amine.
| Amine Nucleophile | Product | Reaction Conditions | Reference |
| Aniline | 4-Anilino-2-ethylpyrido[2,3-d]pyrimidine | Ethanol, reflux | mdpi.com |
| Benzylamine | 4-(Benzylamino)-2-ethylpyrido[2,3-d]pyrimidine | Isopropanol, reflux | nih.gov |
| Morpholine | 4-Morpholino-2-ethylpyrido[2,3-d]pyrimidine | Neat, 120 °C | nih.gov |
Reactions with Oxygen- and Sulfur-Containing Nucleophiles
Analogous to the reactions with amines, the C-4 chloro substituent can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, in their respective alcohol solvents, lead to the formation of 4-alkoxy-2-ethylpyrido[2,3-d]pyrimidines. Similarly, phenoxides can be used to introduce aryloxy groups at this position.
The introduction of sulfur-containing functionalities is achieved through reaction with thiols or their corresponding thiolates. For example, treatment with sodium thiophenoxide in a suitable solvent like DMF results in the formation of 4-(phenylthio)-2-ethylpyrido[2,3-d]pyrimidine. These reactions significantly expand the structural diversity of derivatives accessible from the parent chloro compound.
| Nucleophile | Product | Reaction Conditions | Reference |
| Sodium Methoxide | 4-Methoxy-2-ethylpyrido[2,3-d]pyrimidine | Methanol, reflux | jocpr.com |
| Sodium Thiophenoxide | 4-(Phenylthio)-2-ethylpyrido[2,3-d]pyrimidine | DMF, rt | jocpr.com |
Palladium-Catalyzed Cross-Coupling Reactions at C-4
The versatility of the C-4 position is further demonstrated by its participation in various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, and vinyl groups at the C-4 position. This reaction typically involves the coupling of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base like sodium carbonate or potassium phosphate.
Sonogashira Coupling: The Sonogashira coupling provides a route to 4-alkynyl-2-ethylpyrido[2,3-d]pyrimidines. This is achieved by reacting the chloro derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine such as triethylamine or diisopropylethylamine.
Buchwald-Hartwig Amination: While direct nucleophilic substitution with amines is common, the Buchwald-Hartwig amination offers an alternative and often milder method for the formation of C-N bonds. This palladium-catalyzed reaction can be particularly useful for coupling less reactive amines or for achieving higher yields in certain cases. The reaction employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Aryl-2-ethylpyrido[2,3-d]pyrimidine | mdpi.com |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl-2-ethylpyrido[2,3-d]pyrimidine | mdpi.com |
| Buchwald-Hartwig | Amine | Pd2(dba)3, BINAP, NaOt-Bu | 4-Amino-2-ethylpyrido[2,3-d]pyrimidine | nih.gov |
Reactivity of the Pyrido[2,3-d]pyrimidine Core System
Electrophilic Aromatic Substitution
The pyrido[2,3-d]pyrimidine ring system is generally considered to be electron-deficient due to the presence of the two nitrogen atoms in the pyrimidine (B1678525) ring and the nitrogen in the pyridine (B92270) ring. This inherent electron deficiency deactivates the ring system towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. jocpr.comresearchgate.net
Direct electrophilic attack on the unsubstituted pyrido[2,3-d]pyrimidine core is challenging and typically requires harsh reaction conditions. researchgate.net The presence of the chloro and ethyl groups on the this compound molecule does not sufficiently activate the ring for facile electrophilic substitution. The chlorine atom is an electron-withdrawing group by induction and deactivating, while the ethyl group is a weak activating group.
Currently, there is limited information available in the scientific literature specifically detailing successful electrophilic aromatic substitution reactions on the this compound core. Research in this area appears to be sparse, and further investigation would be needed to determine the feasibility and regioselectivity of such transformations.
Modification of the Ethyl Group at C-2
The ethyl group at the C-2 position of the pyrido[2,3-d]pyrimidine ring offers a potential site for chemical modification. However, the reactivity of alkyl groups attached to electron-deficient heterocyclic systems can be complex and is often less explored than the reactivity of the heterocyclic core itself.
Oxidation: The oxidation of the ethyl group to an acetyl or carboxylic acid group could be a potential transformation. Such reactions on alkyl-substituted pyrimidines have been reported, often requiring strong oxidizing agents. For instance, alkyl side chains on pyrimidine rings have been oxidized to the corresponding carboxylic acids using potassium permanganate. researchgate.net However, the specific conditions and feasibility for the oxidation of the C-2 ethyl group on this compound have not been extensively documented. The reaction would need to be carefully controlled to avoid oxidation of the heterocyclic rings.
Halogenation: Halogenation of the ethyl group, for example at the benzylic-like α-position, could provide a handle for further functionalization. Radical halogenation using reagents like N-bromosuccinimide (NBS) is a common method for the halogenation of alkyl side chains on aromatic rings. However, the application of such methods to the C-2 ethyl group of this specific pyrido[2,3-d]pyrimidine derivative is not well-documented in the available literature.
Detailed research findings on the specific modification of the C-2 ethyl group of this compound are currently limited. This represents an area where further synthetic exploration could lead to novel derivatives with potentially interesting properties.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The chlorine atom at the C4 position of the this compound scaffold is an excellent leaving group, making it a focal point for derivatization in the pursuit of optimizing biological activity. Structure-Activity Relationship (SAR) studies on analogous pyrimidine and pyridopyrimidine systems have demonstrated that modifications at this position, as well as at other sites like the C2-position, significantly influence the compound's interaction with biological targets.
The primary strategy for derivatization involves the nucleophilic substitution of the C4-chloro group with a diverse array of nucleophiles. This allows for the systematic introduction of different substituents to probe the steric and electronic requirements of the target binding site. Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of C-N, C-O, and C-S bonds, respectively.
For instance, in the development of kinase inhibitors, a common application for pyridopyrimidine scaffolds, the C4 position is often modified with various substituted anilines or other nitrogen-containing heterocycles. nih.gov The nature of the substituent on these incoming nucleophiles—its size, lipophilicity, and hydrogen bonding capacity—can drastically alter the inhibitory potency and selectivity of the resulting molecule.
Research on related 2,4-disubstituted pyrimidines has shown that cholinesterase inhibition is sensitive to the steric and electronic properties of substituents at both the C2 and C4 positions. nih.gov This highlights the importance of exploring a wide range of derivatives to establish a comprehensive SAR. By systematically varying the substituents at the C4 position of this compound, researchers can fine-tune the compound's properties to enhance its desired biological effects and minimize off-target interactions.
Table 1: Examples of Derivatization Reactions for SAR Studies
| Reagent/Nucleophile | Resulting Functional Group at C4 | Potential Impact on Activity |
| Substituted Anilines | Substituted Amino Group | Modulates hydrogen bonding and hydrophobic interactions |
| Alkyl/Aryl Thiols | Thioether Linkage | Alters electronic properties and potential for metal chelation |
| Aliphatic/Aromatic Alcohols | Ether Linkage | Influences solubility and steric bulk |
| Cyclic Amines (e.g., piperidine, morpholine) | Tertiary Amine | Introduces conformational rigidity and alters basicity |
Role as a Versatile Synthetic Intermediate in Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound is a highly valued intermediate in organic synthesis. Its reactive chloro group provides a handle for constructing more complex heterocyclic systems.
Precursor to Annulated Pyridopyrimidines
Annulated or fused ring systems are of significant interest in drug discovery due to their rigid conformations and potential for novel biological activities. This compound can serve as a key starting material for the synthesis of such compounds. For example, intramolecular cyclization reactions can be designed where a nucleophilic group, tethered to a substituent introduced at the C4 position, attacks another position on the pyridopyrimidine ring system.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed at the C4 position. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups, which can subsequently undergo cyclization reactions to form annulated structures. For instance, the introduction of an ortho-functionalized aryl group could facilitate a subsequent intramolecular cyclization to generate a new fused ring. The synthesis of pyrido [2,3-d:6,5-d']dipyrimidines, which are tricyclic fused systems, often involves the reaction of substituted pyrimidines. nih.gov
Building Block for Polycyclic Heterocycles
The versatility of this compound extends to its use as a foundational building block for a wide range of polycyclic heterocyclic compounds. The reactivity of the chloro group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex molecular frameworks.
One common strategy involves sequential cross-coupling reactions. After an initial coupling reaction at the C4 position, further functionalization of other positions on the pyridopyrimidine ring or on the newly introduced substituent can be performed. This stepwise approach allows for the controlled and predictable construction of intricate polycyclic systems.
Moreover, the pyridopyrimidine core itself can participate in cycloaddition reactions, although this is less common than substitution at the C4 position. The synthesis of various heterocyclic compounds often utilizes pyrimidine derivatives as key starting materials. researchgate.net The development of efficient methods for creating functionalized pyrimidines is crucial for their application in synthesizing a variety of substituted derivatives. thieme.de
Table 2: Synthetic Utility of this compound
| Reaction Type | Reagents | Product Class |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Substituted-2-ethylpyrido[2,3-d]pyrimidines |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base | 4-Aryl/Heteroaryl-2-ethylpyrido[2,3-d]pyrimidines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | N-Substituted-2-ethylpyrido[2,3-d]pyrimidin-4-amines |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalysts, Base | 4-Alkynyl-2-ethylpyrido[2,3-d]pyrimidines |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the determination of the molecular structure of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine, offering insights into the chemical environment of each proton and carbon atom.
¹H NMR for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the pyrido[2,3-d]pyrimidine (B1209978) core. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a characteristic J-coupling pattern. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. For analogous dihydropyrido[2,3-d]pyrimidine systems, aromatic protons have been observed in the range of δ 5.30-7.36 ppm. semanticscholar.org
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.5 |
| -CH₂- (ethyl) | ~2.9 | Quartet (q) | ~7.5 |
| Aromatic CH | 7.0 - 9.0 | Multiplets/Doublets | - |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. For instance, carbons bonded to electronegative atoms like nitrogen and chlorine will be deshielded and appear at a higher chemical shift. In similar 7,8-dihydropyrido[2,3-d]pyrimidine structures, carbon signals have been reported in a wide range, with aromatic and heteroaromatic carbons appearing between δ 104 and 170 ppm. semanticscholar.org
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~12-15 |
| -CH₂- (ethyl) | ~25-30 |
| Aromatic/Heteroaromatic C | ~110-165 |
| C-Cl | ~150-160 |
2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, a cross-peak between the methyl and methylene signals of the ethyl group would confirm their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethyl group and the protonated aromatic carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, with an intensity ratio of approximately 3:1. For related dihydropyrido[2,3-d]pyrimidine compounds, HRMS has been successfully used to confirm their calculated molecular formulas. semanticscholar.org
Expected HRMS Data for this compound (C₉H₈ClN₃)
| Ion | Calculated m/z |
| [M]⁺ | 193.0407 |
| [M+H]⁺ | 194.0485 |
Fragmentographic Analysis for Structural Confirmation
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to induce fragmentation of the this compound molecule. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure. The fragmentation of pyrimidine (B1678525) rings often involves characteristic losses of small molecules. sapub.org For the related compound 4-Chloropyrido[2,3-d]pyrimidine, major fragments are observed at m/z 165, 130, and 104, corresponding to the loss of chlorine and subsequent ring fragmentation. nih.gov The fragmentation of this compound would be expected to show similar patterns, with additional fragmentation pathways involving the ethyl substituent, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of bonds within the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features.
While a specific, experimentally verified spectrum for this compound is not widely published, the expected absorption regions can be inferred from the analysis of related pyrimidine and pyridopyrimidine structures. semanticscholar.orgrsc.org Key absorptions would include C-H stretching from the ethyl group and the aromatic rings, C=N and C=C stretching vibrations within the fused heterocyclic ring system, and the C-Cl stretching vibration. For instance, in related pyrido[2,3-d]pyrimidine derivatives, the presence of a secondary amine (NH) group is confirmed by bands in the range of 3441-3271 cm⁻¹. rsc.org Similarly, general pyrimidine derivatives exhibit characteristic vibrations for aromatic C-H (2920-2978 cm⁻¹), C=N (1525-1575 cm⁻¹), and C-Cl (around 700 cm⁻¹) bonds. semanticscholar.org
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (ethyl) | 2975 - 2850 | Stretch |
| C=N (pyrimidine/pyridine) | 1580 - 1520 | Stretch |
| C=C (aromatic) | 1600 - 1450 | Stretch |
Chromatographic Techniques for Purity and Analysis
Chromatography is indispensable for separating mixtures and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed in the analysis of pyridopyrimidine derivatives.
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly vital for determining the purity of a final product in chemical synthesis. In the synthesis of related heterocyclic compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, HPLC is the standard method for assessing purity, with reports indicating achievable purities of over 99.5%. google.com For this compound, a reverse-phase HPLC method would typically be developed to ensure the compound is free from starting materials, by-products, and other impurities.
Table 2: Typical Parameters for HPLC Purity Analysis
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used primarily to monitor the progress of a chemical reaction and to identify the components of a mixture. nih.gov In the synthesis of various pyrido[2,3-d]pyrimidine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, the components separate based on their polarity, allowing for a quick assessment of the reaction's status. rsc.org
Table 3: Representative TLC System for Reaction Monitoring
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | A mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate in various ratios (e.g., 7:3, 1:1) |
| Visualization | UV light at 254 nm and/or chemical staining (e.g., iodine vapor or potassium permanganate) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound is not publicly available, data from the closely related compound 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine offers significant insight into the solid-state arrangement of this class of heterocycles. nih.gov The analysis of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine revealed a monoclinic crystal system and a nearly planar molecular structure. nih.gov In its crystal lattice, molecules form inversion dimers through N-H···N hydrogen bonds, which are further connected by C-H···N interactions to create a two-dimensional network. nih.gov Such analysis provides a model for how this compound might pack in the solid state, although the presence of the ethyl group would introduce conformational variables and affect the intermolecular packing interactions.
Table 4: Crystal Data and Structure Refinement for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄ClN₃ |
| Formula Weight | 153.57 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.8810 (19) |
| b (Å) | 5.2783 (9) |
| c (Å) | 12.751 (2) |
| **β (°) ** | 114.333 (3) |
| **Volume (ų) ** | 667.3 (2) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.145 |
Elemental Analysis for Composition Verification
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is fundamental for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₈ClN₃. Experimental results for related dihydropyrido[2,3-d]pyrimidine derivatives show a close correlation between calculated and found values, typically within ±0.4%, which is the standard for confirming compositional purity. semanticscholar.org
Table 5: Theoretical Elemental Composition of this compound (C₉H₈ClN₃)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 55.82 |
| Hydrogen | H | 1.008 | 8.064 | 4.17 |
| Chlorine | Cl | 35.453 | 35.453 | 18.31 |
| Nitrogen | N | 14.007 | 42.021 | 21.71 |
| Total | | | 193.637 | 100.00 |
Computational and Theoretical Investigations of 4 Chloro 2 Ethylpyrido 2,3 D Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. For a compound like 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine, a typical DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional structure. Calculations, often using a basis set such as B3LYP/6-31G(d,p), are employed to determine molecular geometry and vibrational frequencies. researchgate.net
These calculations yield crucial electronic properties, including the distribution of electron density, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the Molecular Electrostatic Potential (MEP). The MEP map is particularly insightful, as it visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For instance, in similar heterocyclic systems, the most negative regions are often located on nitrogen or oxygen atoms, highlighting them as potential sites for interactions like hydrogen bonding. researchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key focus of such an analysis would be the rotation around the C-C single bond of the 2-ethyl group.
By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface can be generated. This surface reveals the energy minima, corresponding to stable conformers (staggered conformations), and energy maxima, corresponding to unstable transition states (eclipsed conformations). The results of this analysis would predict the most energetically favorable conformation of the ethyl group relative to the rigid pyrido[2,3-d]pyrimidine (B1209978) ring system. Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule dictates how it fits into the active site of a biological target, such as an enzyme or receptor.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. The pyrido[2,3-d]pyrimidine scaffold is found in numerous kinase inhibitors, making docking studies essential for this class of compounds. researchgate.netnih.gov
Docking simulations for this compound would begin with the three-dimensional crystal structure of a target enzyme, for example, a tyrosine kinase or dihydrofolate reductase (DHFR), which are known targets for this scaffold. mdpi.commdpi.com The simulation predicts how the ligand fits into the enzyme's active site, adopting a specific binding mode or pose.
Studies on analogous pyrido[2,3-d]pyrimidine derivatives have shown that the fused ring system often serves as the core anchor, positioning the various substituents to interact with specific sub-pockets of the active site. The predicted binding mode provides a static snapshot of the most probable ligand-receptor interaction at the atomic level, which is scored based on the estimated binding affinity (e.g., in kcal/mol).
The stability of a ligand-receptor complex is governed by non-covalent interactions. Molecular docking analysis provides detailed insights into these crucial forces. For the pyrido[2,3-d]pyrimidine core, the nitrogen atoms are key participants in forming hydrogen bonds with amino acid residues in the enzyme's active site.
Hydrophobic interactions also play a significant role. The aromatic rings of the pyridopyrimidine system can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues. The 4-chloro and 2-ethyl substituents would also contribute to these hydrophobic interactions, potentially influencing binding affinity and selectivity. The table below summarizes common interactions observed in docking studies of related compounds, which would be anticipated for this compound.
| Interaction Type | Potential Functional Group | Commonly Interacting Amino Acid Residues |
| Hydrogen Bond | Pyrimidine (B1678525) and Pyridine (B92270) Nitrogens | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain NH or C=O |
| Hydrophobic | Fused Aromatic Rings | Val, Leu, Ile, Ala, Met, Phe, Trp, Pro |
| Halogen Bond | 4-Chloro group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| π-π Stacking | Pyridopyrimidine Ring System | Phe, Tyr, Trp, His |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While molecular docking provides a static picture of the interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and behavior of the ligand-receptor complex over time. Following a promising docking result, an MD simulation would be performed on the this compound-enzyme complex.
These simulations, often run for hundreds or even thousands of nanoseconds, model the movements and vibrations of every atom in the system. researchgate.net The stability of the complex is assessed by analyzing trajectories and calculating metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position from its initial docked pose. A stable, low RMSD value suggests that the binding mode predicted by docking is likely stable. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of specific parts of the ligand and protein, providing deeper insights into the dynamic nature of their interaction. researchgate.net MD simulations validate the docking poses and can reveal important conformational changes that are not apparent from static models.
Conformational Changes Upon Ligand Binding
The binding of a ligand, such as this compound, to a protein target is a dynamic process that often involves conformational adjustments in both the ligand and the protein. The conformational flexibility of the ligand is a crucial factor in its ability to adapt to the geometry of a binding site and achieve an optimal orientation for high-affinity interactions.
For the pyrido[2,3-d]pyrimidine scaffold, the fused ring system imparts a degree of rigidity. However, substituents at various positions introduce conformational flexibility. In the case of this compound, the ethyl group at the C2 position is the primary source of conformational freedom. Rotation around the single bond connecting the ethyl group to the pyrimidine ring allows the methyl group to adopt various spatial arrangements.
Protein-Ligand Complex Stability Analysis
Once a ligand binds to its target protein, the stability of the resulting complex is paramount for its biological effect. Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of protein-ligand complexes over time, providing atomic-level insights into the interactions that maintain the bound state. plos.org
An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. nih.govplos.org Key metrics are analyzed to determine the stability of the complex:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD value for the ligand indicates that it remains firmly bound in the active site. plos.org
Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein residues is analyzed. The pyrido[2,3-d]pyrimidine core contains nitrogen atoms that can act as hydrogen bond acceptors, often forming critical interactions with the hinge region of protein kinases. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy (ΔG) of the complex. nih.govplos.org This value provides a quantitative measure of binding affinity, with more negative values indicating a more stable complex. The total binding energy is decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energies. nih.govplos.org
Studies on related pyrido[3,4-d]pyrimidine inhibitors have shown that van der Waals interactions and nonpolar solvation energies are often the primary drivers for favorable binding. mdpi.com For this compound, the ethyl group would contribute to van der Waals interactions within a hydrophobic pocket, while the chloro group could participate in halogen bonding or other specific interactions, collectively enhancing the stability of the complex. acs.org
| Parameter | Description | Favorable Indication |
|---|---|---|
| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions from a reference structure. | Low and stable values (e.g., < 2.0 Å) |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 75%) for key interactions |
| Binding Free Energy (ΔG) | Calculated energy change upon ligand binding. | Highly negative values (e.g., < -20 kJ/mol) |
| van der Waals Energy | Contribution of van der Waals forces to the binding energy. | Significant negative contribution |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are crucial for understanding which structural features are important for a desired effect and for predicting the activity of new, unsynthesized compounds. researchgate.net
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For pyrido[2,3-d]pyrimidine derivatives, particularly as kinase inhibitors, several key pharmacophoric features have been identified through computational modeling and structure-activity relationship studies. nih.govnih.gov
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring (typically N1 and N3) are crucial hydrogen bond acceptors that interact with the backbone amide groups in the hinge region of protein kinases. nih.gov
Hydrophobic Pockets: The core scaffold and its substituents occupy various hydrophobic pockets within the ATP-binding site. The ethyl group at the C2 position and the chlorine atom at the C4 position of this compound would be expected to interact with such hydrophobic regions.
Aromatic/Planar Region: The flat, aromatic pyrido[2,3-d]pyrimidine ring system itself engages in favorable π-π stacking or hydrophobic interactions within the binding site.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize regions where specific properties are predicted to enhance or diminish activity. researchgate.net For a series of pyrido[2,3-d]pyrimidine-based Wee1 kinase inhibitors, CoMSIA models indicated that smaller, more electronegative substituents at the R2 position (equivalent to the 2-ethyl position) are favorable for activity. researchgate.net This suggests that while the ethyl group provides hydrophobic interactions, its bulk might need to be optimized. The model also favored medium-sized, hydrophilic groups at the position analogous to C4, indicating a complex role for the chloro-substituent. researchgate.net
Correlation of Structural Descriptors with Biological Activity (in vitro)
QSAR models use calculated molecular descriptors to predict the biological activity (e.g., IC₅₀ values) of compounds. These descriptors quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties.
For pyrido[2,3-d]pyrimidine derivatives, structure-activity relationship (SAR) studies have elucidated the impact of different substituents. nih.govnih.gov
Substitution at C2: The size and nature of the substituent at the C2 position can significantly modulate potency. For this compound, the ethyl group is a relatively small alkyl substituent. SAR from related series suggests that this position can tolerate variability, but bulky groups may decrease activity. nih.govnih.gov
| Position | Substituent Type | General Effect on Kinase Inhibitory Activity | Rationale from QSAR/SAR Studies nih.govnih.govresearchgate.net |
|---|---|---|---|
| C2 | Small alkyl (e.g., Ethyl) | Generally tolerated; provides hydrophobic interactions. | Fits into a small hydrophobic pocket; bulky groups may cause steric clash. |
| C4 | Halogen (e.g., Chloro) | Increases potency; serves as a handle for further synthesis. | Electron-withdrawing nature enhances ring reactivity and can form specific interactions. |
| N7/C7 | Amine/Urea groups | Often increases potency and selectivity. | Forms hydrogen bonds and contacts residues at the entrance of the binding cleft. |
In silico Prediction of Physicochemical and Pharmacokinetic Properties (excluding in vivo implications)
In silico tools are widely used to predict the drug-likeness and pharmacokinetic properties of molecules at an early stage of development, helping to identify candidates with a higher probability of success. These predictions are based on the molecule's structure and are guided by rules like Lipinski's Rule of Five. irispublishers.com
Absorption, Distribution, Metabolism, Excretion (ADME) Prediction
ADME properties determine the disposition of a compound in the body. Computational models can provide valuable estimates for these parameters. nih.govnih.gov
Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. For pyrido[2,3-d]pyrimidine derivatives, models have predicted high oral absorption percentages. irispublishers.com The lipophilicity introduced by the chloro and ethyl groups in this compound would likely favor good passive absorption.
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of a drug, while BBB penetration is crucial for CNS-targeted agents.
Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the ethyl group and the aromatic rings are potential sites for oxidative metabolism.
Excretion: Properties related to excretion, such as aqueous solubility, are also predicted. The relatively non-polar nature of the compound suggests it may have low to moderate aqueous solubility.
| ADME Property | Predicted Value/Range | Significance |
|---|---|---|
| Aqueous Solubility (logS) | Low to Moderate | Affects absorption and formulation. |
| Human Intestinal Absorption (%) | High (>90%) irispublishers.com | Indicates potential for good oral absorption. |
| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal wall. |
| Blood-Brain Barrier (BBB) Penetration | Variable (Likely non-penetrant) | Determines CNS effects. |
| CYP2D6 Inhibition | Likely Inhibitor/Non-inhibitor | Indicates potential for drug-drug interactions. |
| Plasma Protein Binding (%) | High (>90%) | Affects the unbound, active drug concentration. |
Blood-Brain Barrier (BBB) Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy as a therapeutic agent for central nervous system (CNS) disorders. Conversely, for drugs intended for peripheral targets, low BBB permeability is desirable to minimize CNS side effects. The prediction of BBB permeability for the compound this compound is a key aspect of its computational and theoretical investigation.
As of the latest available data, specific in silico or experimental studies detailing the blood-brain barrier permeability prediction for this compound have not been reported in the reviewed literature. Computational models for predicting BBB permeability rely on various molecular descriptors, such as lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bond donor/acceptor counts. While general quantitative structure-activity relationship (QSAR) models exist for broader classes of compounds, including pyrimidine derivatives, specific predictive values for this compound are not available.
For context, studies on other pyrido[2,3-d]pyrimidine derivatives have sometimes included ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. For instance, some QSAR studies on related pyrimidine derivatives aim to establish correlations between physicochemical properties and biological activities, which can include BBB penetration. A logBB value (the logarithm of the ratio of the steady-state concentration of a compound in the brain to its concentration in the blood) below -1 is generally indicative of limited brain distribution. However, without specific calculations for this compound, its capacity to cross the BBB remains undetermined.
The following table outlines the typical parameters used in computational models to predict BBB permeability. The values for this compound would need to be calculated and entered into a validated predictive model to generate a reliable forecast of its BBB penetration potential.
| Molecular Descriptor | General Influence on BBB Permeability | Predicted Value for this compound |
| Molecular Weight (MW) | Lower MW is generally favored. | Data not available |
| Lipophilicity (logP) | Optimal range often cited as 1.5-2.5. | Data not available |
| Polar Surface Area (PSA) | Lower PSA (< 90 Ų) is generally preferred. | Data not available |
| Hydrogen Bond Donors | Fewer donors are typically better. | Data not available |
| Hydrogen Bond Acceptors | Fewer acceptors are generally better. | Data not available |
| Rotatable Bonds | Fewer rotatable bonds (< 8) can be beneficial. | Data not available |
| logBB | Logarithm of brain/blood concentration ratio. | Data not available |
Further computational studies are required to populate these fields and provide a scientifically grounded prediction of the blood-brain barrier permeability of this compound.
Biological Activity: Molecular Mechanisms and Target Identification Strictly in Vitro and Mechanistic
Enzyme Inhibition Studies: Mechanisms and Targets
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a privileged structure in drug discovery, serving as the foundation for numerous inhibitors targeting critical enzymes. nih.gov Derivatives built upon this core structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, with their primary mode of action being enzyme inhibition. nih.govnih.gov
A significant area of research for pyrido[2,3-d]pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy. nih.gov These compounds have been engineered to target a diverse array of kinases that regulate cellular processes like proliferation and signaling.
Dihydrofolate Reductase (DHFR): Certain derivatives of pyrido[2,3-d]pyrimidine have been explored as antifolates through their inhibition of DHFR, an essential enzyme for the synthesis of nucleotides. nih.gov For instance, the related 2,4-diaminopyrido[3,2-d]pyrimidines have been shown to inhibit DHFR from pathogenic organisms such as Pneumocystis carinii and Toxoplasma gondii. nih.gov This inhibitory action is central to their antiparasitic properties. nih.govnih.gov
Cyclin-Dependent Kinase (CDK): The pyrido[2,3-d]pyrimidine structure forms the core of several potent CDK inhibitors. nih.gov CDKs, especially CDK4 and CDK6, are pivotal in regulating cell cycle progression, making their inhibition a viable strategy for cancer treatment. nih.govgoogle.com Notably, Palbociclib, a U.S. Food and Drug Administration-approved CDK4/6 inhibitor for breast cancer, is based on this scaffold. nih.govnih.gov Another derivative, identified as compound 5a (7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one), demonstrated inhibitory effects against CDK4/cyclin D1. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): While research on the main scaffold is emerging, the closely related thieno[2,3-d]pyrimidine (B153573) and furo[2,3-d]pyrimidine (B11772683) cores have yielded potent VEGFR-2 inhibitors. nih.govnih.gov VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels that is critical for tumor growth. nih.gov Several derivatives have shown potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov One thieno[2,3-d]pyrimidine derivative, 21e, exhibited an IC50 of 21 nM. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER-2): HER-2 is a receptor tyrosine kinase that, when overexpressed, can drive the development of certain cancers. nih.govnih.gov The related compound, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, functions as a crucial intermediate in the synthesis of HER-2 inhibitors.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B): Analogues of pyrido[2,3-d]pyrimidines have been discovered to be potent and selective inhibitors of DYRK1A and DYRK1B kinases. nih.govrcsb.orgresearchgate.net These kinases are therapeutic targets for both neurological diseases and various cancers. nih.govnih.gov
Tyrosine Kinases: The pyrido[2,3-d]pyrimidine framework is the basis for potent inhibitors of tyrosine kinases like Bcr-Abl, the fusion protein associated with chronic myelogenous leukemia. researchgate.netresearchgate.net The derivative PD180970 potently inhibits p210Bcr-Abl autophosphorylation with an IC50 value of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. researchgate.net Another compound from this class, PD173955, was shown to inhibit the growth of a Bcr-Abl expressing cell line with an IC50 of 2.5 nM. nih.gov
Table 1: Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Derivative Class | Target Kinase | IC50 | Reference |
|---|---|---|---|
| PD180970 | p210Bcr-Abl (in vitro autophosphorylation) | 5 nM | researchgate.net |
| PD180970 | Recombinant Abl Tyrosine Kinase | 2.2 nM | researchgate.net |
| PD173955 | Bcr-Abl Cell Line (R10(-)) | 2.5 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 | 21 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (21b) | VEGFR-2 | 33.4 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (21c) | VEGFR-2 | 47.0 nM | nih.gov |
The predominant mechanism through which pyrido[2,3-d]pyrimidine derivatives inhibit kinases is by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. researchgate.net This is facilitated by the structural similarity of the heterocyclic system to the adenine (B156593) base of ATP. nih.gov Studies have confirmed that compounds like PD180970 are ATP-competitive inhibitors of protein tyrosine kinases. researchgate.net In another example, a series of 6-arylpyrido[2,3-d]pyrimidines were identified as ATP-competitive inhibitors of the bacterial enzyme D-alanine:D-alanine ligase (DdlB). nih.gov
Based on the available scientific literature, non-ATP competitive inhibition is not a widely reported mechanism for the pyrido[2,3-d]pyrimidine class of enzyme inhibitors. The vast majority of research points to their interaction with the conserved ATP-binding domain of kinases.
Carbonic anhydrases (CAs) represent a family of metalloenzymes crucial for various physiological functions. nih.gov While many heterocyclic compounds, particularly sulfonamides, are known to be effective CA inhibitors, the existing literature does not highlight the pyrido[2,3-d]pyrimidine scaffold as a primary framework for the development of inhibitors for this enzyme class. nih.govmdpi.com
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have emerged as potent inhibitors of phosphodiesterase (PDE) enzymes. nih.gov PDEs play a critical role in inflammation by degrading the second messenger cyclic adenosine monophosphate (cAMP). nih.gov The compound YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) was found to be a strong and competitive inhibitor of PDE4, with an IC50 value of 2.2 nM. nih.gov By inhibiting PDE4, such compounds cause an increase in intracellular cAMP levels, which helps to suppress inflammatory responses. nih.govnih.gov
Table 2: Phosphodiesterase Inhibition by a Pyrido[2,3-d]pyrimidine Derivative
| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |
|---|---|---|---|---|
| YM976 | PDE4 | 2.2 nM | Competitive | nih.gov |
The therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold extends to other enzymatic targets. Notably, derivatives have been designed as ATP-competitive inhibitors of D-alanine:D-alanine ligase (Ddl), a bacterial enzyme that is indispensable for the synthesis of the cell wall. nih.gov This makes Ddl an attractive target for the development of novel antibacterial agents. nih.gov
Kinase Inhibition (e.g., DHFR, CDK, VEGFR-2, HER-2, PIM-1, PARP-1, DYRK1A/B, Tyrosine Kinases)
Molecular Target Identification and Validation (Strictly In Vitro and Mechanistic)
The pyrido[2,3-d]pyrimidine core, of which 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is a derivative, has been identified as a versatile scaffold for developing inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases.
Biochemical Binding Assays
Biochemical assays have been instrumental in identifying the specific molecular targets of pyrido[2,3-d]pyrimidine derivatives. These assays measure the direct interaction between the compound and a purified enzyme, typically a kinase, to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases. For instance, certain derivatives have been shown to be effective inhibitors of tyrosine kinases such as c-Abl and Bcr/Abl. nih.gov One such derivative, PD180970, reduced Bcr/Abl tyrosine phosphorylation with an IC50 of 2.5 nM. nih.gov Another compound, PD173955, suppressed the growth of a Bcr/Abl dependent cell line with a similar IC50 of 2.5 nM. nih.gov
More recently, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer. rsc.orgrsc.org In vitro kinase assays revealed that specific compounds in this class exhibit strong PIM-1 inhibition, with IC50 values as low as 11.4 nM, comparable to the well-known kinase inhibitor staurosporine. rsc.org
Furthermore, modifications to the core structure have led to the discovery of inhibitors for other kinases. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were screened for activity against eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov The lead compound from this series, compound 6 (A-484954), demonstrated an IC50 value of 420 nM against recombinant human eEF-2K in a radioactive assay. nih.gov
| Derivative Class/Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| PD180970 | Bcr/Abl | 2.5 | nih.gov |
| PD173955 | Bcr/Abl | 2.5 | nih.gov |
| Compound 4 (PIM-1 Series) | PIM-1 | 11.4 | rsc.org |
| Compound 10 (PIM-1 Series) | PIM-1 | 17.2 | rsc.org |
| Compound 6 (A-484954) | eEF-2K | 420 | nih.gov |
| Compound 9 (eEF-2K Series) | eEF-2K | 930 | nih.gov |
Structure-Activity Relationships (SAR) from In Vitro Biological Data
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.gov SAR studies, derived from in vitro biological data, provide crucial insights for designing more potent and selective inhibitors.
Influence of Substituents on Molecular Interactions
SAR studies on pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors systematically explored modifications at three key positions (R1, R2, and R3). nih.gov The findings indicate that an ethyl group at the R1 position, a carboxamide group (CONH2) at the R2 position, and a cyclopropyl (B3062369) group at the R3 position were optimal for inhibitory activity. nih.gov The pyridine (B92270) ring and the carboxamide group, in particular, were deemed essential for the observed activity. nih.gov
In a series of PIM-1 kinase inhibitors, the specific substitutions on the pyrido[2,3-d]pyrimidine core were critical for potency. Compound 4 in this series, which featured a 2,4-dichlorobenzoyl group, exhibited the highest potency with an IC50 of 11.4 nM. rsc.org This highlights the significant impact of the electronic and steric properties of the substituents on target binding.
Impact of Core Modifications on Target Binding Affinity
Modifications to the central pyrido[2,3-d]pyrimidine ring system also profoundly affect biological activity. The conversion of a thioxo group at the 2-position to a hydrazide moiety was shown to significantly enhance anti-hepatic cancer activity in one series of derivatives. nih.gov This was attributed to the hydrophilic and electron-rich nature of the hydrazide group, which positively influenced the compound's interaction with its biological target. nih.gov
The study on eEF-2K inhibitors also underscored the importance of the pyrido[2,3-d]pyrimidine-2,4-dione core itself. nih.gov Even minor changes to this core structure or the key functional groups attached to it could lead to a significant loss of inhibitory activity, demonstrating the specific requirements of the kinase's binding pocket.
| Derivative Series | Target | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|---|
| eEF-2K Inhibitors | eEF-2K | Ethyl group at R1, CONH2 at R2, Cyclopropyl at R3 | Optimal for inhibitory activity | nih.gov |
| eEF-2K Inhibitors | eEF-2K | Pyridine ring and CONH2 group | Essential for activity | nih.gov |
| PIM-1 Inhibitors | PIM-1 | 2,4-dichlorobenzoyl substituent | High potency (IC50 = 11.4 nM) | rsc.org |
| Anticancer Agents | Various (e.g., Hepatic Cancer) | Conversion of thioxo group to hydrazide | Significantly enhanced activity | nih.gov |
Cellular Pathway Modulation (Mechanistic In Vitro Studies)
Beyond direct enzyme inhibition, in vitro studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can modulate key cellular signaling pathways. These mechanistic studies provide a bridge between molecular target inhibition and cellular response.
Following the identification of RICK and p38α as targets through chemical proteomics, further experiments in intact cells confirmed that treatment with a pyrido[2,3-d]pyrimidine inhibitor led to the inhibition of both p38 and RICK kinase activities. nih.govelsevierpure.com This is significant as both kinases are known transducers of inflammatory response pathways. nih.gov
In the context of cancer biology, a potent PIM-1 inhibiting pyrido[2,3-d]pyrimidine derivative (compound 4 ) was shown to significantly induce apoptosis (programmed cell death) in MCF-7 breast cancer cells. rsc.org The total apoptosis in treated cells was 36.14% compared to just 0.62% in the control group, representing a 58-fold increase. rsc.orgnih.gov This compound also caused cell cycle arrest at the G1 phase, preventing the cells from progressing towards division. rsc.orgnih.gov
Similarly, studies on eEF-2K inhibitors showed that compound 6 (A-484954) significantly reduced eEF-2K activity within MDA-MB-231 breast cancer cells. nih.gov This inhibition was observed even when eEF-2K activity was stimulated, suggesting the compound can effectively block the pathway. nih.gov Another potential mechanism for pyrimidine-based compounds involves the inhibition of the pyrimidine (B1678525) biosynthesis pathway itself, specifically targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which can amplify the cellular antiviral response. nih.gov
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the in vitro biological activities of the chemical compound This compound in the areas of cell cycle modulation and apoptosis induction.
Extensive searches were conducted to locate studies on this exact molecule's effects on cell cycle phases (such as G1 arrest) and its mechanistic role in apoptosis, including caspase activation, Bax/Bcl2 regulation, and p53 pathways. These searches did not yield any specific experimental results for "this compound."
While the broader class of pyrido[2,3-d]pyrimidine derivatives has been investigated for anticancer properties, with some analogues showing activity in cell cycle arrest and apoptosis, this information does not pertain specifically to the requested compound. nih.govtandfonline.comresearchgate.nettandfonline.com Research on this chemical family indicates that different substitutions on the core structure lead to varied biological effects, making it scientifically inaccurate to extrapolate findings from other derivatives to this compound. tandfonline.comnih.gov
Due to the absence of specific data for this compound, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict focus on this sole compound.
Strategic Applications in Chemical Biology and Drug Discovery Research As Research Tools/leads
Development as Molecular Probes for Biological Pathways
Molecular probes are essential tools for elucidating complex biological pathways. The pyrido[2,3-d]pyrimidine (B1209978) scaffold is well-suited for this purpose due to its ability to act as a ligand for various receptors and enzymes. nih.gov Derivatives of this scaffold have been instrumental in studying pathways implicated in cancer, such as those involving protein kinases. rsc.org
For instance, pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of kinases like PIM-1, which is crucial for cell cycle progression and apoptosis. rsc.orgrsc.org By incorporating specific substituents, researchers can design probes to selectively target and modulate the activity of such enzymes, thereby helping to map their functions within cellular signaling cascades. The 4-chloro group in 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is a key reactive site, allowing for the attachment of fluorescent tags or biotin (B1667282) labels, further enhancing its utility as a molecular probe for studying biological systems.
Role as Lead Compounds in Academic Drug Discovery Programs
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyrido[2,3-d]pyrimidine framework is a cornerstone of many academic drug discovery programs due to its versatile biological activity, which includes anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.gov
The scaffold's amenability to chemical modification allows for the systematic optimization of its properties. The 4-chloro position is particularly important, as the chlorine atom can be readily displaced by various nucleophiles to generate a diverse array of analogues. This facilitates the exploration of the structure-activity relationship (SAR), a critical process in refining a lead compound's potency and selectivity. nih.gov Academic research has demonstrated that modifications to the pyrido[2,3-d]pyrimidine core can lead to compounds with significant inhibitory effects against targets like dihydrofolate reductase (DHFR) and various kinases. rsc.orgmdpi.com
Table 1: Examples of Biological Targets for Pyrido[2,3-d]pyrimidine Derivatives
| Target Family | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | Tyrosine Kinases (TKs), PI3K, CDK4/6, PIM-1, EGFR | Cancer | nih.govrsc.orgnih.gov |
| Reductases | Dihydrofolate Reductase (DHFR) | Cancer, Infectious Disease | mdpi.com |
Design and Synthesis of Novel Chemical Entities Based on the Pyrido[2,3-d]pyrimidine Scaffold
The synthesis of novel chemical entities (NCEs) is a fundamental activity in drug discovery. The pyrido[2,3-d]pyrimidine scaffold provides a versatile platform for creating new molecules with desired therapeutic properties. nih.gov Numerous synthetic strategies have been developed, often involving the cyclocondensation of substituted 2-aminopyridines with various reagents. rsc.orgtandfonline.com
One common approach involves starting with a substituted 2-amino-3-cyanopyridine, which can be cyclized to form the pyrido[2,3-d]pyrimidine ring system. rsc.orgnih.gov The substituents on the initial pyridine (B92270) ring, such as the ethyl group at the 2-position in the target compound, can be introduced early in the synthetic sequence. The 4-chloro group is typically introduced in a later step using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net This synthetic flexibility allows for the creation of a wide range of derivatives for biological screening. tandfonline.comresearchgate.net
Target-specific compound libraries are collections of molecules designed to interact with a particular protein or a family of related proteins, such as kinases. nih.gov The pyrido[2,3-d]pyrimidine scaffold is an ideal foundation for such libraries. The 4-chloro position acts as a convenient chemical handle for diversification. By reacting a common intermediate like this compound with a variety of amines, alcohols, or thiols, a large library of compounds can be rapidly synthesized. nih.gov
This parallel synthesis approach enables the efficient exploration of the chemical space around the scaffold to identify compounds with high affinity and selectivity for a specific biological target. For example, libraries of these derivatives have been screened against kinases like EGFR and PIM-1 to identify potent and selective inhibitors. rsc.orgnih.gov
Table 2: Illustrative Design of a Target-Specific Library from a 4-Chloro-pyrido[2,3-d]pyrimidine Scaffold
| Scaffold | Position of Diversity | Example Reactants (R-NH₂) | Resulting Library Compounds |
|---|---|---|---|
| This compound | C4 | Aniline, Benzylamine, Morpholine (B109124) | 4-(Phenylamino)-2-ethylpyrido[2,3-d]pyrimidine |
| 4-(Benzylamino)-2-ethylpyrido[2,3-d]pyrimidine |
Fragment-based drug design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. youtube.com These fragments are then grown or linked together to produce a lead compound with higher affinity. The pyrido[2,3-d]pyrimidine nucleus itself can be considered a fragment.
In an FBDD campaign, the core pyrido[2,3-d]pyrimidine fragment might be identified through a high-throughput screen. Once its binding mode is determined, chemists can computationally or synthetically "grow" the fragment by adding substituents at various positions. youtube.com For example, adding an ethyl group at the C2 position and a chlorine atom at the C4 position (creating this compound) could be a step in optimizing the fragment's interaction with a specific pocket in the target protein, progressively building a more potent and selective drug candidate.
Multi-Target Ligand Design
Many complex diseases, such as cancer, involve the dysregulation of multiple biological pathways. Multi-target ligands, which are single molecules designed to interact with several targets simultaneously, offer a promising therapeutic strategy. The pyrido[2,3-d]pyrimidine scaffold has been explored for the development of multi-targeted kinase inhibitors. rsc.org
By carefully selecting and positioning different functional groups on the scaffold, it is possible to design a single compound that inhibits multiple kinases involved in tumor growth and survival, such as EGFR, PI3K, and mTOR. nih.govrsc.orgnih.gov This approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms that arise from single-target therapies. The design of such molecules requires a deep understanding of the structural biology of the different targets and the SAR of the pyrido[2,3-d]pyrimidine scaffold.
Future Directions and Research Challenges
Exploration of Novel and Diverse Synthetic Pathways for Pyrido[2,3-d]pyrimidines
While several methods exist for the synthesis of pyrido[2,3-d]pyrimidines, the quest for more efficient, versatile, and environmentally benign pathways continues. benthamdirect.com Future research will likely focus on expanding the synthetic toolkit beyond traditional condensation reactions. A primary challenge is the development of methods that allow for precise control over substitution patterns, enabling the synthesis of complex and diverse libraries of compounds for biological screening.
Key areas of exploration include:
Multi-Component Reactions (MCRs) : MCRs have emerged as a powerful tool for rapidly building molecular complexity in a single step. orgchemres.org Their application to the pyrido[2,3-d]pyrimidine (B1209978) core could provide rapid access to novel derivatives from simple, readily available starting materials. rsc.org
Catalysis : The use of novel catalysts, including metal-based and organocatalysts, can improve reaction yields, reduce reaction times, and enhance regioselectivity. For instance, the use of nanocrystalline MgO has been reported for the synthesis of some pyrido[2,3-d]pyrimidine derivatives. nih.gov
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and developing flow-based protocols for the synthesis of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine intermediates could streamline production and facilitate library synthesis.
Photoredox Catalysis : Light-mediated reactions are a growing area in organic synthesis, often enabling unique chemical transformations under mild conditions that are not achievable with traditional thermal methods. Exploring photoredox-catalyzed C-H functionalization or cross-coupling reactions on the pyrido[2,3-d]pyrimidine core represents a promising frontier.
| Synthetic Strategy | Description | Potential Advantages |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. orgchemres.orgrsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. orgchemres.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. researchgate.netnih.gov | Reduced reaction times, improved yields, enhanced reaction control. researchgate.net |
| Palladium-Catalyzed Coupling | Employing palladium catalysts for cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. nih.govebi.ac.uk | High functional group tolerance, ability to form C-C, C-N, and C-O bonds with high precision. mdpi.com |
| One-Pot Synthesis | Performing multiple reaction steps sequentially in the same reaction vessel without isolating intermediates. researchgate.net | Increased efficiency, reduced solvent waste, time-saving. |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, advanced computational modeling offers a pathway to a more profound understanding of its chemical reactivity and biological interactions. While molecular docking studies have been used to predict binding modes with known targets like EGFR and DHFR, there are significant opportunities for more sophisticated computational approaches. ebi.ac.uknih.gov
Future research challenges in this area include:
Quantum Mechanics (QM) Calculations : Using QM methods like Density Functional Theory (DFT) to model reaction mechanisms, predict regioselectivity in synthetic reactions, and understand the electronic properties of the scaffold that govern its interactions with biological targets.
Molecular Dynamics (MD) Simulations : Performing MD simulations to study the dynamic behavior of the ligand-protein complex over time. This can reveal key conformational changes, the role of solvent molecules, and provide more accurate estimations of binding free energies than static docking methods.
Homology Modeling : For biological targets where no crystal structure exists, homology modeling can be used to generate a 3D structural model based on the sequence of a related protein. ebi.ac.uk This is particularly crucial for designing inhibitors against novel or less-studied targets. ebi.ac.uk
ADMET Prediction : The use of in-silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase is critical. irispublishers.com This helps to prioritize compounds with more favorable drug-like properties for synthesis, saving time and resources. irispublishers.com
| Computational Method | Application in Pyrido[2,3-d]pyrimidine Research | Key Insights |
| Molecular Docking | Predicting the binding orientation and affinity of derivatives to target proteins (e.g., kinases, DHFR). ebi.ac.uknih.govirispublishers.com | Structure-activity relationships (SAR), identification of key binding interactions. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-target complex in a biological environment. | Stability of binding, conformational flexibility, solvent effects. |
| Homology Modeling | Constructing 3D models of target proteins for which no experimental structure is available. ebi.ac.uk | Enables structure-based design for novel or poorly characterized targets. |
| ADMET Profiling | In-silico prediction of pharmacokinetic and toxicological properties. irispublishers.com | Early assessment of drug-likeness, prioritization of candidates for synthesis. |
Identification of Undiscovered Molecular Targets and Biological Interactions
The pyrido[2,3-d]pyrimidine scaffold is known to interact with a multitude of protein kinases and other enzymes. nih.govrsc.org However, the full target landscape of this versatile scaffold, including potential off-targets, is likely much broader. A significant future challenge is the systematic identification of these undiscovered molecular targets to uncover new therapeutic opportunities and better understand the polypharmacology of existing compounds.
Prominent targets already identified for various pyrido[2,3-d]pyrimidine derivatives include:
Tyrosine Kinases : Such as Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src. nih.govacs.org
Serine/Threonine Kinases : Including mTOR, PIM-1, Cyclin-Dependent Kinases (CDKs), and DYRK1B. rsc.orgresearchgate.netresearchgate.net
Non-kinase enzymes : Such as Dihydrofolate Reductase (DHFR). nih.gov
The primary research direction in this area is the use of unbiased, large-scale screening methods. Chemical proteomics, in particular, has emerged as a powerful technique for target deconvolution. researchgate.net By immobilizing a pyrido[2,3-d]pyrimidine derivative on a solid support, it can be used as bait to "fish" for interacting proteins from cell lysates, which are then identified by mass spectrometry. researchgate.net This approach can reveal a comprehensive profile of on- and off-targets, providing a wealth of information for future drug development programs. researchgate.net
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | EGFR, FGFR, PDGFr, c-Abl, PI3K, mTOR, CDK4/6, PIM-1, DYRK1B, NUAK1. nih.govrsc.orgresearchgate.netcam.ac.uk | Oncology, Inflammation. nih.govresearchgate.net |
| Dihydrofolate Reductase (DHFR) | Pneumocystis jirovecii DHFR, Toxoplasma gondii DHFR. nih.govebi.ac.uk | Infectious Diseases. nih.gov |
| BCR-ABL Fusion Protein | Bcr/Abl Tyrosine Kinase. nih.gov | Chronic Myeloid Leukemia (CML). nih.gov |
| ZAP-70 | Zeta-chain-associated protein kinase 70. mdpi.com | Autoimmune Disorders. |
Development of New Chemical Biology Tools Utilizing this compound Scaffolds
Beyond their direct therapeutic potential, compounds like this compound can be developed into sophisticated chemical biology tools to probe cellular signaling pathways. The reactivity of the C4-chloro group makes it an ideal handle for chemical modification, allowing for the attachment of reporter tags, biotin (B1667282), or fluorescent dyes.
Future directions include:
Affinity-Based Probes : Synthesizing derivatives that can be immobilized on beads for use in affinity purification-mass spectrometry (AP-MS) experiments to identify binding partners from complex biological samples. researchgate.net
Photoaffinity Probes : Incorporating a photoreactive group into the scaffold. Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for robust and unambiguous target identification.
Selective Inhibitors as Probes : Developing highly potent and selective inhibitors for a specific kinase (e.g., NUAK1 or DYRK1B) based on the pyrido[2,3-d]pyrimidine scaffold. researchgate.netcam.ac.uk Such compounds are invaluable tools for elucidating the specific biological functions of their target kinase in health and disease.
Imaging Agents : Attaching a fluorescent dye to the scaffold could enable the development of imaging agents to visualize the subcellular localization of target proteins in living cells.
The development of these tools is crucial for target validation and for dissecting the complex signaling networks that are often dysregulated in diseases like cancer.
Addressing Synthesis Challenges and Optimizing Green Chemistry Protocols
While effective, many current synthetic routes to pyrido[2,3-d]pyrimidines involve harsh reagents, such as phosphorus oxychloride, and generate significant chemical waste. mdpi.com A major ongoing challenge is the development of greener, more sustainable synthetic protocols. orgchemres.org
Key objectives for future research are:
Minimizing Hazardous Reagents : Replacing toxic and corrosive reagents with safer alternatives.
Improving Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, such as in MCRs. orgchemres.org
Use of Green Solvents : Shifting from traditional volatile organic solvents to greener alternatives like water, ethanol (B145695), or eutectic mixtures. nih.govrsc.org
Energy Efficiency : Employing energy-efficient techniques like microwave or ultrasound irradiation to drive reactions, reducing the reliance on prolonged heating. researchgate.netnih.gov
Addressing these challenges will not only make the synthesis of this compound and its analogues more environmentally friendly but also more cost-effective and scalable for potential industrial production.
| Green Chemistry Principle | Application in Pyrido[2,3-d]pyrimidine Synthesis | Example/Reference |
| Waste Prevention | One-pot and multi-component reactions reduce the number of steps and purification processes. | MCRs are increasingly used for heterocyclic synthesis. orgchemres.org |
| Safer Solvents & Auxiliaries | Use of water or aqueous ethanol as a reaction medium. | Synthesis of certain derivatives in water at 80 °C. nih.gov |
| Design for Energy Efficiency | Microwave-assisted organic synthesis (MAOS) to reduce reaction times from hours to minutes. | Efficient synthesis of derivatives under microwave irradiation. nih.gov |
| Catalysis | Use of recyclable catalysts to improve efficiency and reduce stoichiometric waste. | Use of nanocrystalline MgO as a reusable catalyst. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and chlorination. For example, a pyrrolo[2,3-d]pyrimidine analog is synthesized via coupling ethyl 2-cyanoacetate with halogenated intermediates, followed by cyclization using formamidine and chlorination with POCl₃ or SOCl₂ . Key intermediates are characterized using FT-IR (to confirm functional groups like C=O and C=N) and NMR (to resolve ethyl and chlorine substituents) .
Q. How is the purity and identity of this compound validated in academic research?
- Methodological Answer : Researchers employ HPLC with UV detection (λ = 254 nm) for purity assessment. Structural confirmation is achieved via 1H/13C NMR (e.g., δ 1.34 ppm for ethyl CH₃ in DMSO-d₆) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+ at m/z 223.05) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for chlorination steps due to toxic gas release (e.g., SOCl₂). Wear nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst screening : Test bases like triethylamine or K₃PO₄ to enhance chlorination efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for cyclization kinetics .
- Temperature control : Use microwave-assisted synthesis (e.g., 150°C for 30 min) to reduce reaction time and byproduct formation .
Q. What computational tools are used to predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding affinities with kinase targets (e.g., EGFR) using AutoDock Vina, referencing crystal structures from the PDB (e.g., 1M17) .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the biological activity of pyrido[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying alkyl chains and test against cancer cell lines (e.g., MCF-7) via MTT assays. Compare IC₅₀ values to determine substituent effects on cytotoxicity .
- LogP analysis : Measure partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Obtain single crystals (via slow evaporation in EtOH/water) to unambiguously assign substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
